molecular formula C8H13NO B3152672 (Furan-3-ylmethyl)(propan-2-yl)amine CAS No. 741698-72-6

(Furan-3-ylmethyl)(propan-2-yl)amine

Cat. No.: B3152672
CAS No.: 741698-72-6
M. Wt: 139.19 g/mol
InChI Key: AHLWUUPJZWNVMU-UHFFFAOYSA-N
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Description

(Furan-3-ylmethyl)(propan-2-yl)amine is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound features a furan ring attached to a methyl group, which is further connected to an isopropylamine group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-3-ylmethyl)(propan-2-yl)amine typically involves the reaction of furan-3-carboxaldehyde with isopropylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Furan-3-carboxaldehyde+IsopropylamineThis compound\text{Furan-3-carboxaldehyde} + \text{Isopropylamine} \rightarrow \text{this compound} Furan-3-carboxaldehyde+Isopropylamine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(Furan-3-ylmethyl)(propan-2-yl)amine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

(Furan-3-ylmethyl)(propan-2-yl)amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Furan-3-ylmethyl)(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethylamine: Similar structure but with the furan ring attached to a different position.

    Furan-3-ylmethylamine: Lacks the isopropyl group, making it less sterically hindered.

    Furan-2-ylmethylisopropylamine: Similar structure but with the furan ring attached to a different position.

Uniqueness

(Furan-3-ylmethyl)(propan-2-yl)amine is unique due to the presence of both the furan ring and the isopropylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(furan-3-ylmethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7(2)9-5-8-3-4-10-6-8/h3-4,6-7,9H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLWUUPJZWNVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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